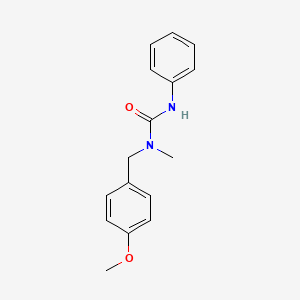

N-(4-methoxybenzyl)-N-methyl-N'-phenylurea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-methoxybenzyl)-N-methylamine” is an organic compound with the empirical formula C9H13NO . It’s used in the synthetic preparation of many types of compounds .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, thiosemicarbazones were obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and other compounds .Molecular Structure Analysis

The molecular weight of “N-(4-methoxybenzyl)-N-methylamine” is 151.21 . The SMILES string for this compound is CNCc1ccc(OC)cc1 .Chemical Reactions Analysis

While specific reactions involving “N-(4-methoxybenzyl)-N-methyl-N’-phenylurea” are not available, related compounds have been studied. For example, the reduction of azomethines to the corresponding amines is a widely used functional group transformation in synthetic organic chemistry .Physical And Chemical Properties Analysis

“N-(4-methoxybenzyl)-N-methylamine” has a density of 1.008 g/mL at 25 °C .科学研究应用

Cytotoxicity Studies for Cancer Research

One of the primary applications of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea derivatives is in the field of cancer research. These compounds have been synthesized and characterized for their potential cytotoxic effects against various cancer cell lines. For instance, studies involving thiosemicarbazone derivatives of this compound have shown some efficacy in inhibiting cell growth, particularly against lung and breast cancer lines .

Organometallic Complex Synthesis

This compound is also utilized in the synthesis of organometallic complexes. The reaction of certain derivatives with ruthenium and p-cymene has been explored, leading to the formation of complexes that exhibit interesting redox behaviors. These complexes are studied for their structural characteristics and potential applications in various fields, including medicinal chemistry .

Development of Photosensitizers

In the realm of photodynamic therapy for cancer treatment, derivatives of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea are being investigated as photosensitizers. Their ability to generate singlet oxygen upon light activation makes them suitable candidates for inducing cytotoxicity in cancerous cells when exposed to specific wavelengths of light.

Nucleic Acid Chemistry

The 4-methoxybenzyl group of this compound serves as a protective group in the synthesis of oligoribonucleotides. It facilitates the synthesis process via the phosphotriester method and is easily deprotected, which is crucial for the streamlined production of these complex biological molecules.

Synthesis of Chelating Agents

N-(4-methoxybenzyl)-N-methyl-N’-phenylurea derivatives can act as chelating agents, coordinating with metal ions to form stable five-membered chelate rings. This property is significant for creating compounds that can be used in metal extraction processes or as part of catalytic systems .

Chemical Reagent for Research

Lastly, this compound is a valuable chemical reagent in various research applications. Its unique properties, such as the ability to form strong covalent bonds and act as a substrate for enzymes, make it a versatile tool in chemical and biochemical research settings.

安全和危害

未来方向

作用机制

Target of Action

The primary targets of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea are β-secretase (BACE) , Glycogen Synthase Kinase 3β (GSK3β) , and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

N-(4-methoxybenzyl)-N-methyl-N’-phenylurea interacts with its targets, leading to significant changes in their activity. It prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects the biochemical pathways related to the pathophysiology of Alzheimer’s Disease. It influences the pathway of amyloid beta (Aβ) formation and tau phosphorylation . The downregulation of APP and BACE levels leads to a decrease in Aβ formation . The modulation of the GSK3β pathway results in reduced levels of phosphorylated tau .

Result of Action

The molecular and cellular effects of N-(4-methoxybenzyl)-N-methyl-N’-phenylurea’s action are significant. It prevents Aβ formation and reduces tau phosphorylation, which are the two main features of Alzheimer’s Disease pathophysiology . These effects support its potential as a therapeutic strategy against AD .

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-1-methyl-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-18(12-13-8-10-15(20-2)11-9-13)16(19)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWZYVOTWPQQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483761.png)

![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5483772.png)

![3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5483777.png)

![2-[2-(4-chlorophenyl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B5483787.png)

![N-isopropyl-N-[3-(methylthio)benzyl]nicotinamide](/img/structure/B5483793.png)

![1'-[(3-ethyl-1H-pyrazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5483794.png)

![3-bromo-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5483805.png)

![[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,3-diyl]dimethanol](/img/structure/B5483812.png)

![1-cinnamoyl-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5483815.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5483822.png)

![N-(2-ethoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5483830.png)

![8-[(2,5-dichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5483833.png)

![3-allyl-5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5483846.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5483853.png)